

An In-depth Technical Guide to the Properties of Tin-120 Isotope

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tin-120*

Cat. No.: B083160

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear, physical, and chemical properties of the stable isotope **Tin-120** (^{120}Sn). It also details the experimental protocols used for its characterization and discusses its applications, with a perspective towards its relevance in research and development.

Core Properties of Tin-120

Tin-120 is the most abundant stable isotope of tin, accounting for nearly a third of naturally occurring tin.[\[1\]](#)[\[2\]](#) Its stability is attributed to having a "magic number" of 50 protons in its nucleus.[\[1\]](#) This section summarizes its fundamental properties.

Nuclear and Atomic Properties

The nuclear and atomic characteristics of **Tin-120** are crucial for its identification and application in various scientific fields.

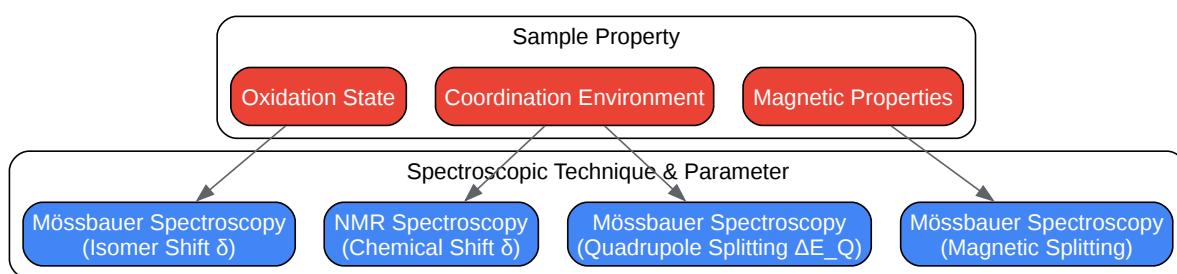
Property	Value	Reference
Symbol	^{120}Sn	[3]
Atomic Number (Z)	50	[3][4]
Mass Number (A)	120	[3][4]
Neutron Number (N)	70	[3][4]
Isotopic Mass	119.902202(6) u	[3]
Natural Abundance	32.58(9)%	[3][5]
Half-life	Stable	[4]
Nuclear Spin (I)	0+	[3][6]
Mass Excess	-91.09825 MeV	[3]
Binding Energy	1020.53897662 MeV	[3]
Charge Radius	4.6519(21) fm	[3]

Physical and Chemical Properties of Elemental Tin

The following table outlines the physical and chemical properties of elemental tin. As an isotope, ^{120}Sn exhibits the same chemical behavior as other tin isotopes.

Property	Value	Reference
Appearance	Silvery-white, malleable metal	[7][8]
Allotropes	β -tin (white, metallic), α -tin (grey, non-metallic)	[7]
Melting Point	231.928 °C (505.078 K)	[9]
Boiling Point	2586 °C (2859 K)	[9]
Density (at 20°C)	7.287 g/cm ³	[9][10]
Electron Configuration	[Kr] 4d ¹⁰ 5s ² 5p ²	[9]
Oxidation States	+2, +4	[8][11]
Electronegativity (Pauling)	1.96	[4][12]
Crystal Structure (β -tin)	Body-centered tetragonal	[7]
Corrosion Resistance	Resistant to water and air at room temperature	[7][13]
Reactivity	Reacts with acids, alkalis, and halogens	[7][13]

Experimental Protocols for Characterization


The characterization of **Tin-120** and its compounds relies on several advanced analytical techniques. This section provides an overview of the methodologies for key experiments.

Isotopic Abundance Determination by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio measurements. It is the standard method for determining the isotopic composition of tin in various samples.

Methodology:

- **Sample Preparation and Digestion:** The sample containing tin is first accurately weighed. For metallic samples, dissolution is typically achieved using strong acids like hydrochloric acid. For more resistant forms like cassiterite (SnO_2), a preliminary reduction to metallic tin may be necessary before acid digestion. The goal is to bring the tin into an aqueous solution.
- **Chemical Separation:** To avoid isobaric interferences (elements with isotopes of the same mass as tin) and matrix effects during analysis, the tin is chemically separated from the sample matrix. This is commonly done using anion-exchange chromatography. The digested sample solution is loaded onto a chromatography column packed with a suitable resin. A sequence of acid washes is used to elute other elements, after which a specific acid mixture is used to selectively elute the purified tin.
- **Mass Spectrometric Analysis:** The purified tin solution, of a known concentration, is introduced into the MC-ICP-MS. The sample is nebulized and then ionized in an argon plasma. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic sector. Multiple detectors (Faraday cups) simultaneously measure the ion beams of the different tin isotopes.
- **Data Correction:** Instrumental mass bias, a phenomenon where lighter isotopes are measured more efficiently than heavier ones, is corrected for. This can be done using a standard-sample bracketing approach with a certified tin isotope standard or by using an internal standard of a neighboring element with a well-known isotopic composition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of tin - Wikipedia [en.wikipedia.org]
- 2. Tin-120 | Sn | CID 25195421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tin-120 - isotopic data and properties [chemlin.org]
- 4. buyisotope.com [buyisotope.com]
- 5. Tin | Definition, Properties, Uses, & Facts | Britannica [britannica.com]
- 6. Isotopes of Tin — Periodic table [pse-info.de]
- 7. Tin - Wikipedia [en.wikipedia.org]
- 8. study.com [study.com]
- 9. Tin - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. byjus.com [byjus.com]
- 11. meghachem.org [meghachem.org]
- 12. xometry.com [xometry.com]
- 13. Tin Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of Tin-120 Isotope]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083160#what-are-the-properties-of-tin-120-isotope>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com